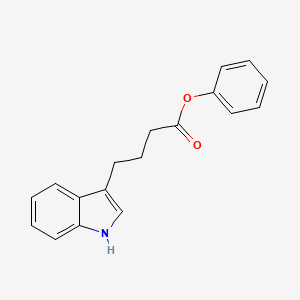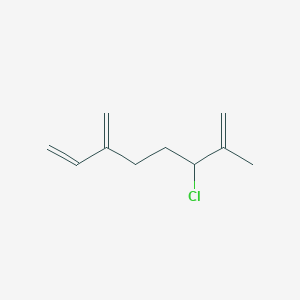
3-Chloro-2-methyl-6-methylideneocta-1,7-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-methyl-6-methylideneocta-1,7-diene is an organic compound with the molecular formula C10H15Cl. It is a derivative of myrcene, a monoterpene that is commonly found in essential oils. This compound is characterized by its unique structure, which includes a chlorine atom, a methyl group, and a methylene group attached to an octadiene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-6-methylideneocta-1,7-diene typically involves the chlorination of myrcene. Myrcene can be obtained from natural sources such as turpentine or synthesized via the pyrolysis of β-pinene. The chlorination process is carried out under controlled conditions to ensure the selective addition of chlorine to the desired position on the myrcene molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-methyl-6-methylideneocta-1,7-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions.
Major Products
Oxidation: Epoxides, alcohols
Reduction: Saturated hydrocarbons
Substitution: Hydroxylated or aminated derivatives
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-methyl-6-methylideneocta-1,7-diene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-methyl-6-methylideneocta-1,7-diene involves its interaction with various molecular targets. Its structure allows it to participate in reactions that modulate biological pathways, particularly those involved in inflammation. The compound’s ability to inhibit certain enzymes and signaling molecules contributes to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Myrcene: A monoterpene with a similar structure but without the chlorine atom.
β-Pinene: Another monoterpene that serves as a precursor for myrcene synthesis.
Limonene: A related monoterpene with a similar backbone but different functional groups.
Uniqueness
3-Chloro-2-methyl-6-methylideneocta-1,7-diene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-chlorinated counterparts. This uniqueness makes it valuable in specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
72420-53-2 |
|---|---|
Molekularformel |
C10H15Cl |
Molekulargewicht |
170.68 g/mol |
IUPAC-Name |
3-chloro-2-methyl-6-methylideneocta-1,7-diene |
InChI |
InChI=1S/C10H15Cl/c1-5-9(4)6-7-10(11)8(2)3/h5,10H,1-2,4,6-7H2,3H3 |
InChI-Schlüssel |
UQBVCZWNPCCZMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(CCC(=C)C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
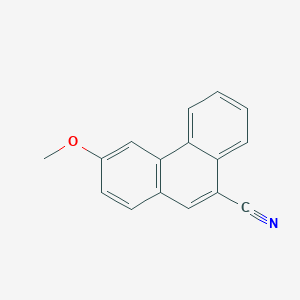
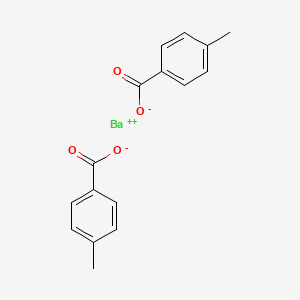
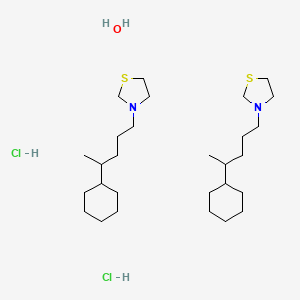
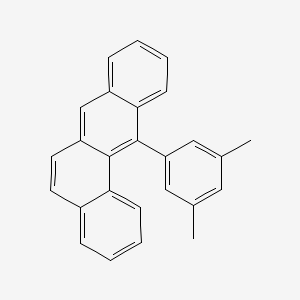
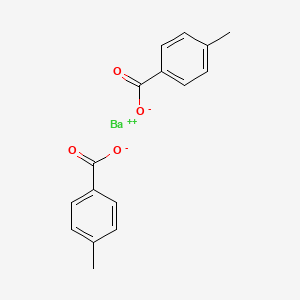

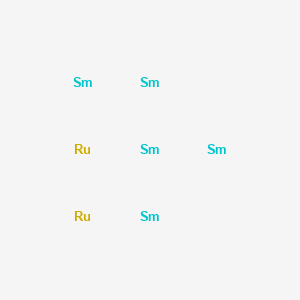
![N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine](/img/structure/B14469332.png)
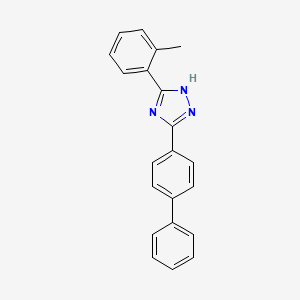
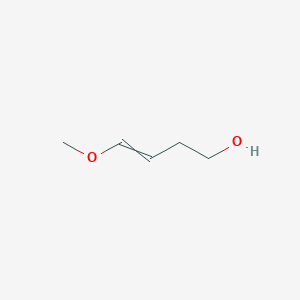

![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)
